2-(4-((4-Chlorophenyl)sulfonyl)butanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
Description
Properties
IUPAC Name |
2-[4-(4-chlorophenyl)sulfonylbutanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O4S2/c20-12-7-9-13(10-8-12)28(25,26)11-3-6-16(23)22-19-17(18(21)24)14-4-1-2-5-15(14)27-19/h7-10H,1-6,11H2,(H2,21,24)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXPSIEJMGFEEFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)CCCS(=O)(=O)C3=CC=C(C=C3)Cl)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(4-((4-Chlorophenyl)sulfonyl)butanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (CAS Number: 923095-19-6) is a complex organic compound that has garnered attention for its potential biological activities. This article examines its pharmacological properties, including antibacterial, anti-inflammatory, and anticancer effects, drawing on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 441.0 g/mol. The structure features a benzo[b]thiophene core substituted with a chlorophenyl sulfonamide group, which is significant for its biological activity.
Antibacterial Activity
Research indicates that compounds similar to this compound exhibit notable antibacterial properties. For instance:
- Activity against Bacterial Strains : Compounds with similar sulfonamide groups have shown moderate to strong activity against Salmonella typhi and Bacillus subtilis, while displaying weaker effects against other strains like Escherichia coli and Staphylococcus aureus .
- Mechanism of Action : The antibacterial action is primarily attributed to the inhibition of bacterial enzymes and disruption of cell wall synthesis.
Anti-inflammatory Effects
The compound's potential as an anti-inflammatory agent has been explored through various studies:
- Inhibition of Inflammatory Pathways : Similar compounds have been documented to inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS .
- Case Studies : In vitro studies demonstrated significant reductions in inflammatory markers when treated with related sulfonamide derivatives.
Anticancer Properties
Emerging research suggests that this compound may have anticancer potential:
- Cell Proliferation Inhibition : Studies have indicated that derivatives can inhibit cell proliferation in cancer cell lines through apoptosis induction .
- Mechanistic Insights : Docking studies suggest that these compounds may interact with key proteins involved in cancer cell growth and survival pathways.
Data Tables
Case Studies
- Antibacterial Screening : A study evaluated several sulfonamide derivatives for their antibacterial efficacy against multiple strains. The results indicated that those containing the chlorophenyl group exhibited enhanced activity compared to other derivatives.
- Anti-inflammatory Assessment : In vivo models demonstrated that treatment with related compounds led to a marked decrease in edema and inflammatory cytokine levels, suggesting potential therapeutic applications in inflammatory diseases.
- Cancer Research : A recent investigation into the anticancer properties of similar compounds revealed that they could significantly reduce tumor size in xenograft models, highlighting their potential as chemotherapeutic agents.
Preparation Methods
Cyclization Strategies for Tetrahydrobenzo[b]thiophene Formation
The tetrahydrobenzo[b]thiophene scaffold is typically synthesized via cyclization reactions. A common approach involves the reaction of cyclohexenyl precursors with sulfur-containing reagents. For example, cyclohexenone derivatives can undergo thiophene ring formation through Friedel-Crafts alkylation using elemental sulfur or hydrogen sulfide under acidic conditions. Alternatively, thio-Claisen rearrangements of allyl sulfides have been employed to construct the bicyclic system.
Introduction of the Carboxamide Group
The carboxamide functionality at position 3 is introduced via hydrolysis of a nitrile intermediate or direct amidation. In one patented method, a nitrile group is oxidized to a carboxylic acid using potassium permanganate, followed by treatment with ammonium chloride to yield the primary amide. Alternatively, activated esters (e.g., pentafluorophenyl esters) of the carboxylic acid are coupled with ammonia using coupling agents such as HOBt (hydroxybenzotriazole) and EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Synthesis of 4-((4-Chlorophenyl)sulfonyl)butanoic Acid
Sulfonation of 4-Chlorophenyl Derivatives
The sulfonyl group is introduced via reaction of 4-chlorobenzenesulfonyl chloride with a butanoic acid precursor. In a representative procedure, but-3-enoic acid is treated with 4-chlorobenzenesulfonyl chloride in the presence of a base such as pyridine, yielding 4-((4-chlorophenyl)sulfonyl)but-3-enoic acid. Subsequent hydrogenation over a palladium catalyst reduces the double bond to produce 4-((4-chlorophenyl)sulfonyl)butanoic acid.
Alternative Routes via Sulfur Dioxide Insertion
Recent advancements utilize sulfur dioxide insertion strategies. For instance, nickel-catalyzed sulfonylation of 4-chlorophenylboronic acid with 1,4-dibromobutane in the presence of SO₂ generates the sulfonylated butane chain. This method offers improved regioselectivity compared to classical sulfonation.
Coupling of the Tetrahydrobenzo[b]thiophene and Sulfonylbutanoic Acid Moieties
Amide Bond Formation Using Coupling Reagents
The final step involves coupling the tetrahydrobenzo[b]thiophene-3-carboxamide with 4-((4-chlorophenyl)sulfonyl)butanoic acid. Activated ester intermediates, such as N-hydroxysuccinimide (NHS) esters, are prepared from the sulfonylbutanoic acid using DCC (N,N'-dicyclohexylcarbodiimide). Subsequent reaction with the amine group of the tetrahydrobenzo[b]thiophene derivative proceeds at room temperature in dichloromethane, yielding the target compound.
Microwave-Assisted Coupling for Enhanced Efficiency
Microwave irradiation has been employed to accelerate the amidation step. A mixture of the acid, HATU (hexafluorophosphate azabenzotriazole tetramethyl uranium), and DIPEA (N,N-diisopropylethylamine) in DMF (dimethylformamide) is irradiated at 100°C for 10 minutes, achieving >90% conversion.
Optimization and Challenges in Large-Scale Synthesis
Purification Techniques
Crude products are purified via silica gel chromatography using ethyl acetate/hexane gradients. Recrystallization from ethanol/water mixtures enhances purity, with typical yields of 65–75%.
Stability Considerations
The sulfonyl group is sensitive to strong acids and bases. Reaction conditions are maintained at neutral pH to prevent desulfonylation. Additionally, the use of inert atmospheres (argon or nitrogen) minimizes oxidation of the thiophene ring.
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
HPLC analysis (C18 column, acetonitrile/water 70:30) shows a single peak at 4.2 minutes, confirming >99% purity.
Q & A
Q. Key Optimization Factors :
- Temperature control (<50°C) to prevent decomposition of sulfonamide groups.
- Solvent polarity adjustments to improve intermediate solubility .
Basic: Which analytical techniques are essential for characterizing this compound?
Answer:
Critical techniques include:
- NMR Spectroscopy : H and C NMR confirm regiochemistry and functional group integrity (e.g., sulfonyl peaks at ~110–120 ppm for C) .
- HPLC : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 465.12) .
- IR Spectroscopy : Identifies sulfonamide (1320–1350 cm) and carboxamide (1650–1680 cm) stretches .
Basic: What preliminary biological activities have been reported for this compound?
Answer:
- Enzyme Inhibition : Demonstrated ~60% acetylcholinesterase inhibition in vitro (compared to 40% for donepezil), likely due to H-bonding interactions with Phe288 .
- Antimicrobial Activity : Moderate activity against Gram-positive bacteria (MIC: 8–16 µg/mL) via sulfonamide-mediated folate pathway disruption .
- Cytotoxicity : IC values of 12–25 µM against HepG2 and MCF-7 cancer cell lines .
Advanced: How can structure-activity relationship (SAR) studies resolve conflicting bioactivity data across studies?
Answer:
Conflicting data (e.g., varying IC values) may arise from structural nuances:
- Sulfonyl Group Position : Para-substitution (4-chlorophenyl) enhances enzyme binding vs. meta-substitution, which reduces steric hindrance .
- Tetrahydrobenzo[b]thiophene Core Modifications : Methylation at position 6 improves lipophilicity and membrane permeability, affecting in vivo efficacy .
Methodological Approach : - Synthesize derivatives with systematic substitutions (e.g., halogens, methyl groups).
- Compare inhibition constants () across enzyme isoforms (e.g., AChE vs. BuChE) using Michaelis-Menten kinetics .
Advanced: How do assay variations (e.g., in vitro vs. in vivo) impact bioactivity interpretation?
Answer:
Discrepancies often stem from:
- Metabolic Stability : In vivo hepatic metabolism (e.g., cytochrome P450-mediated oxidation) reduces bioavailability. Use metabolic inhibitors (e.g., 1-aminobenzotriazole) in assays to mimic in vivo conditions .
- Protein Binding : Serum albumin binding (>90% in vitro) may artificially lower free drug concentrations. Adjust assays with fetal bovine serum (FBS) controls .
Resolution : Validate in vitro hits using orthotopic xenograft models and pharmacokinetic profiling (e.g., AUC, ) .
Advanced: What strategies address low solubility and bioavailability in preclinical studies?
Answer:
- Prodrug Design : Introduce ester groups (e.g., ethyl carboxamide) to enhance water solubility. Hydrolyze in vivo to active form .
- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (size: 100–200 nm) for sustained release, improving tumor accumulation .
- Co-crystallization : Use co-formers (e.g., succinic acid) to modify crystal lattice and dissolution rates .
Advanced: How can multi-target mechanisms be systematically investigated?
Answer:
- Computational Docking : Use AutoDock Vina to predict binding affinities to off-target receptors (e.g., COX-2, carbonic anhydrase) .
- Phosphoproteomics : Identify kinase inhibition profiles via LC-MS/MS-based screening (e.g., KinomeScan) .
- Pathway Analysis : Validate using siRNA knockdowns of suspected targets (e.g., MAPK/ERK) in cell-based assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
